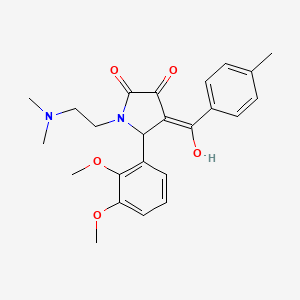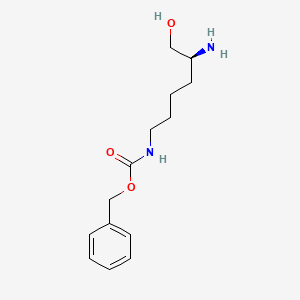
H-Lys(Z)-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Lys(Z)-OL, also known as N6-Carbobenzyloxy-L-lysine, is a derivative of the amino acid lysine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the epsilon-amino group of lysine. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(Z)-OL typically involves the protection of the epsilon-amino group of lysine with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent at room temperature, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
H-Lys(Z)-OL undergoes various chemical reactions, including:
Oxidation: The epsilon-amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield free lysine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Oxo derivatives of lysine.
Reduction: Free lysine.
Substitution: Various protected or functionalized lysine derivatives.
科学研究应用
H-Lys(Z)-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: Utilized in the design of peptide-based therapeutics and as a component in drug delivery systems.
Industry: Applied in the production of biodegradable polymers and as a stabilizer in various formulations.
作用机制
The mechanism of action of H-Lys(Z)-OL involves its role as a protected lysine derivative. The benzyloxycarbonyl group protects the epsilon-amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free lysine can participate in various biochemical processes, including protein synthesis and enzyme catalysis .
相似化合物的比较
Similar Compounds
N6-Carbobenzyloxy-L-lysine: Similar in structure but with different protecting groups.
N6-Carbobenzyloxy-L-lysine methyl ester: Contains a methyl ester group in addition to the benzyloxycarbonyl group.
N6-Carbobenzyloxy-L-lysine ethyl ester: Contains an ethyl ester group in addition to the benzyloxycarbonyl group.
Uniqueness
H-Lys(Z)-OL is unique due to its specific protecting group, which provides stability and ease of deprotection. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
属性
IUPAC Name |
benzyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIWOXCDTQASKH-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2411823.png)
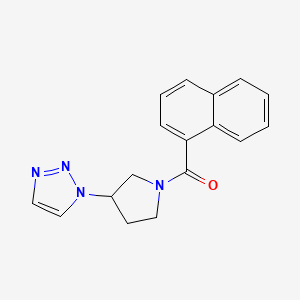
![5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2411825.png)
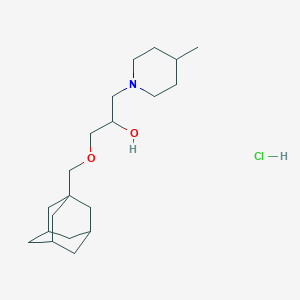

![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2411829.png)
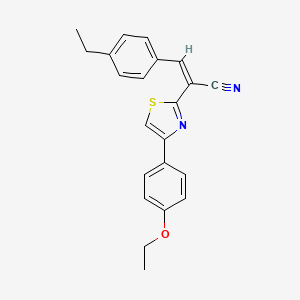
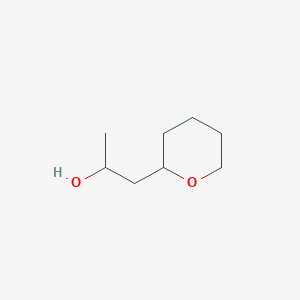
![3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2411833.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2411836.png)
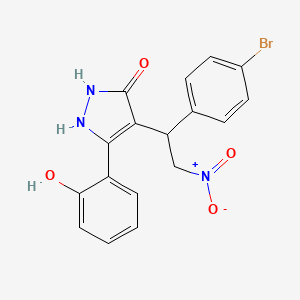
![ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2411839.png)
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-chlorophenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2411840.png)
